![molecular formula C11H16ClN3 B1461506 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine CAS No. 1094524-54-5](/img/structure/B1461506.png)
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine
Overview
Description
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine, commonly known as CLP, is a heterocyclic compound. It has a molecular formula of C11H16ClN3 and a molecular weight of 225.72 g/mol .
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine, has been a subject of interest in medicinal chemistry . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The InChI code for this compound is 1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 .Physical And Chemical Properties Analysis
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Pharmacological Activities
Pyridazine derivatives, such as “3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine”, have shown a wide range of pharmacological activities . They have been found to exhibit antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Medicinal Chemistry
These compounds have been identified as ‘privileged structures’ in medicinal chemistry . Many drug discovery programs utilize a pyridazine as a core scaffold . They have been utilized against a range of biological targets and physiological effects .
Agrochemical Applications
Various pyridazinone derivatives are well known as agrochemicals . They have been used as commercially drugs and agrochemicals . Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .
Antifungal Activities
Some pyridazine derivatives have shown good antifungal activities . They have been employed as plant virucides , fungicides , and insecticides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
Antitumor Agents
Pyridazine derivatives are also known to act as antitumor agents . They have been found to inhibit the growth of certain types of cancer cells .
Anti-Inflammatory Agents
These compounds have also been found to possess anti-inflammatory properties . They can be used to treat conditions characterized by inflammation .
Safety and Hazards
The safety information for 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
Pyridazine derivatives, including pyridazinone, have been found to exhibit a wide range of pharmacological activities . They have been associated with numerous biological targets and physiological effects .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine may interact with its targets to modulate calcium ion influx, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that multiple pathways are affected, leading to downstream effects on various physiological processes.
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that the compound has diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
3-chloro-6-(2-ethylpiperidin-1-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-5-3-4-8-15(9)11-7-6-10(12)13-14-11/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKSGOXUHRKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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